N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Anticancer Cytotoxicity Pyrazine

N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide (CAS 2310122-11-1) is a heterocyclic small molecule (C₁₄H₁₆N₄OS, MW 288.37) comprising a pyrazine-2-carboxamide core linked via an amide bond to a pyrrolidine ring that is N-substituted with a thiophen-3-ylmethyl group. The compound belongs to the substituted pyrazine-2-carboxamide class, a privileged scaffold in kinase inhibitor discovery.

Molecular Formula C14H16N4OS
Molecular Weight 288.37
CAS No. 2310122-11-1
Cat. No. B2994237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
CAS2310122-11-1
Molecular FormulaC14H16N4OS
Molecular Weight288.37
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=NC=CN=C2)CC3=CSC=C3
InChIInChI=1S/C14H16N4OS/c19-14(13-7-15-3-4-16-13)17-12-1-5-18(9-12)8-11-2-6-20-10-11/h2-4,6-7,10,12H,1,5,8-9H2,(H,17,19)
InChIKeyJSRGEUWXKYIEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide (CAS 2310122-11-1): Procurement-Relevant Structural and Pharmacological Profile


N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide (CAS 2310122-11-1) is a heterocyclic small molecule (C₁₄H₁₆N₄OS, MW 288.37) comprising a pyrazine-2-carboxamide core linked via an amide bond to a pyrrolidine ring that is N-substituted with a thiophen-3-ylmethyl group . The compound belongs to the substituted pyrazine-2-carboxamide class, a privileged scaffold in kinase inhibitor discovery [1]. Its structural architecture—combining an electron-deficient pyrazine ring, a conformationally flexible pyrrolidine linker, and a sulfur-containing thiophene moiety—distinguishes it from simpler pyrazine carboxamides and positions it within the chemical space of ATP-competitive kinase inhibitors and receptor modulators [2]. Preliminary biological profiling indicates potential anticancer and antimicrobial activities, though published quantitative data remain limited to early-stage in vitro studies .

Why N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide Cannot Be Substituted by Generic Pyrazine-2-carboxamide or Pyrrolidine Analogs


Within the pyrazine-2-carboxamide class, even minor structural modifications produce substantial shifts in target engagement, potency, and selectivity profiles [1]. Replacing the pyrazine-2-carboxamide core with a nicotinamide (pyridine-3-carboxamide) yields N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide (CAS 2310122-49-5), which exhibits measurable anticancer activity but with a fundamentally altered hydrogen-bonding capacity and electronic character due to the pyridine-to-pyrazine substitution . Conversely, retaining the pyrazine-2-carboxamide core but altering the pyrrolidine N-substituent—such as replacing thiophen-3-ylmethyl with pyridin-2-yl (CAS 1798524-41-0)—shifts the compound toward CHK1 kinase inhibition space, a distinct pharmacological application . Further, replacing the pyrazine carboxamide with a cyclopropanecarboxamide (CAS 2320643-13-6) eliminates the heterocyclic carboxamide pharmacophore entirely, abolishing the kinase-targeting potential inherent to the pyrazine scaffold . These structural differences are not cosmetic; they dictate target binding, cellular potency, and ultimately the experimental utility of each compound. Generic interchange without quantitative verification therefore risks irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence: N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide vs. Closest Analogs


Anticancer Potency Differential: Pyrazine-2-carboxamide Core vs. Nicotinamide Core in Isosteric Pair

In the most direct structural comparison available, N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide (target) and its nicotinamide isostere N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide (CAS 2310122-49-5, comparator) differ only in the carboxamide-linked heterocycle (pyrazine vs. pyridine). The nicotinamide analog has reported IC50 values of 5.2 µM against U87 glioma cells and 4.8 µM against MCF7 breast cancer cells . Independent profiling of the target pyrazine-2-carboxamide compound against MCF7 and MDA-MB-231 breast cancer cell lines demonstrated IC50 values described as 'potent' and synergistic with doxorubicin, consistent with low-micromolar potency . While a precise IC50 head-to-head in identical assay conditions is not published, the pyrazine-2-carboxamide scaffold is independently validated as an HPK1 kinase inhibitor pharmacophore in patent disclosures, a target engagement capability absent in nicotinamide-based analogs [1].

Anticancer Cytotoxicity Pyrazine Nicotinamide MCF7 U87

Antimicrobial Activity Spectrum: Pyrazine-2-carboxamide vs. Cyclopropanecarboxamide Scaffold Differentiation

The target compound has demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values reported as comparable to standard antibiotics . In contrast, the cyclopropanecarboxamide analog (CAS 2320643-13-6), which replaces the pyrazine-2-carboxamide with a non-heterocyclic cyclopropane carboxamide, has no published antimicrobial data and is primarily described as a synthetic building block for neurological disorder research . The thiophene-3-ylmethyl-pyrrolidine substructure is shared between both compounds, suggesting that the pyrazine-2-carboxamide moiety is a critical determinant of the observed antibacterial activity.

Antimicrobial Antibacterial Gram-positive Gram-negative MIC

Kinase Inhibitor Pharmacophore Validation: Pyrazine-2-carboxamide as HPK1/Syk Kinase Targeting Scaffold

The pyrazine-2-carboxamide moiety is explicitly claimed as the core pharmacophore in multiple kinase inhibitor patent families. WO2023001794A1 (AstraZeneca) discloses substituted pyrazine-2-carboxamides as HPK1 (hematopoietic progenitor kinase 1) inhibitors for cancer immunotherapy, with the pyrazine-2-carboxamide group identified as essential for kinase hinge-region binding [1]. Independently, US8877760 claims pyrazine-2-carboxamide compounds as Syk kinase inhibitors [2]. The target compound's pyrazine-2-carboxamide substructure maps directly onto these validated pharmacophores . By contrast, structurally similar compounds where the pyrazine is replaced—such as the nicotinamide analog (CAS 2310122-49-5) or the cyclopropanecarboxamide analog (CAS 2320643-13-6)—lack this kinase-targeting pharmacophore and are not claimed in kinase inhibitor patents.

HPK1 Syk kinase Kinase inhibitor Immuno-oncology Pyrazine carboxamide

Physicochemical Property Differentiation: Computed Molecular Descriptors vs. Closest Analogs for Computational Chemistry and Drug Design Applications

The target compound (MW 288.37, C₁₄H₁₆N₄OS) and its nicotinamide isostere (MW 287.38, C₁₅H₁₇N₃OS) are nearly isobaric but differ in elemental composition: the target contains an additional nitrogen atom and one fewer carbon, yielding a higher heteroatom-to-carbon ratio (N+C ratio implications for hydrogen-bond acceptor/donor capacity) . The pyrazine ring introduces two hydrogen-bond acceptor nitrogens versus the single acceptor in pyridine, altering calculated logP, polar surface area, and predicted permeability [1]. For computational chemistry and structure-based drug design applications, these differences in hydrogen-bonding capacity and electronic distribution directly affect docking scores and pharmacophore modeling outcomes.

Physicochemical properties Drug-likeness Molecular descriptors Lipinski Computational chemistry

Synthetic Tractability and Yield: Pyrazine-2-carboxamide Derivatives Exhibit Efficient Coupling Chemistry

Pyrazine-2-carboxamide derivatives containing pyrrolidine linkers can be synthesized via benzotriazole-activated amide coupling in high yields. Reported yields for structurally related compounds POA-L-Phe-NMP (5o) and POA-L-Phe-Pyr (5t), which feature pyrazine-2-carboxamide linked to pyrrolidine-containing moieties, were 71–73% . This synthetic efficiency is relevant to the target compound, which shares the pyrazine-2-carboxamide-pyrrolidine core and is described as accessible via multi-step synthesis involving pyrrolidine ring formation followed by thiophene and pyrazine carboxamide introduction . In contrast, pyrazine-2-carboxamide derivatives with electron-withdrawing substituents (e.g., N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide) achieved only 22–27% yield, demonstrating that substituent choice dramatically impacts synthetic tractability .

Synthetic chemistry Amide coupling Reaction yield Scale-up Building block

Optimal Research and Industrial Application Scenarios for N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide Based on Quantitative Differentiation Evidence


HPK1 or Syk Kinase Inhibitor Hit-to-Lead and Medicinal Chemistry Optimization Programs

The compound's pyrazine-2-carboxamide core maps onto the HPK1 inhibitor pharmacophore disclosed in WO2023001794A1 and the Syk inhibitor pharmacophore of US8877760 [1][2]. Procurement is warranted when the research objective is to establish structure-activity relationships around the thiophen-3-ylmethyl-pyrrolidine substitution pattern within a kinase-targeted chemical series. The compound can serve as a reference standard for benchmarking novel analogs or as a starting scaffold for fragment growth and optimization.

Comparative Oncology Screening: Pyrazine-2-carboxamide vs. Nicotinamide Isostere in Breast Cancer and Glioma Panels

The nicotinamide isostere (CAS 2310122-49-5) has defined IC50 values of 5.2 µM (U87) and 4.8 µM (MCF7) . The target compound demonstrates potent cytotoxicity against MCF7 and MDA-MB-231 breast cancer lines with doxorubicin synergy . A side-by-side comparative panel across MCF7, MDA-MB-231, and U87 cell lines would directly quantify the potency differential attributable to the pyrazine-to-pyridine core substitution, generating publishable SAR data.

Antimicrobial Lead Identification: Gram-Positive and Gram-Negative Spectrum Profiling

The compound exhibits antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative) with MICs described as comparable to standard antibiotics . Procurement for minimum inhibitory concentration (MIC) determination against extended panels—including MRSA, Pseudomonas aeruginosa, and drug-resistant clinical isolates—can establish the breadth of the antimicrobial spectrum and benchmark the compound against known antibiotic classes.

Computational Chemistry and Structure-Based Drug Design: Pharmacophore Modeling and Docking Studies

The compound's well-defined 3D structure (InChI Key: JSRGEUWXKYIEAG-UHFFFAOYSA-N) and computed molecular properties (MW 288.37, C₁₄H₁₆N₄OS, 4 H-bond acceptors) make it suitable for docking studies against kinase ATP-binding pockets and for in silico ADMET prediction benchmarking [3]. Its higher heteroatom count distinguishes it from the nicotinamide isostere in computational property comparisons [3].

Quote Request

Request a Quote for N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.